molecular formula C13H13N3O2 B1420976 N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide CAS No. 1203499-39-1

N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide

Cat. No.: B1420976
CAS No.: 1203499-39-1
M. Wt: 243.26 g/mol
InChI Key: IHPVDBFKYPBQHI-UHFFFAOYSA-N
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Description

N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide is a heterocyclic compound with the empirical formula C13H13N3O2 and a molecular weight of 243.26 g/mol This compound is characterized by the presence of a furo[3,2-b]pyridine core structure, which is a fused ring system containing both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide typically involves the formation of the furo[3,2-b]pyridine core followed by the introduction of the cyano and pivalamide groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the fused ring system. The cyano group can be introduced through a nucleophilic substitution reaction, while the pivalamide moiety is typically added via an amide coupling reaction using reagents such as pivaloyl chloride and a suitable amine .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted furo[3,2-b]pyridine compounds .

Scientific Research Applications

N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and pivalamide moiety play crucial roles in its binding affinity and specificity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
  • N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide
  • N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide
  • N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide
  • N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide

Uniqueness

N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide is unique due to its specific combination of functional groups and the furo[3,2-b]pyridine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug development further highlight its significance .

Properties

IUPAC Name

N-(2-cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-13(2,3)12(17)16-9-4-5-15-10-6-8(7-14)18-11(9)10/h4-6H,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPVDBFKYPBQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=C1)C=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673650
Record name N-(2-Cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-39-1
Record name N-(2-Cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Cyanofuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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